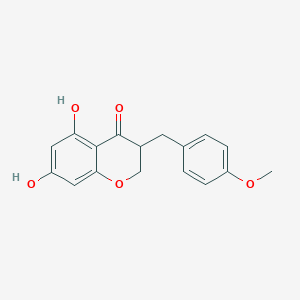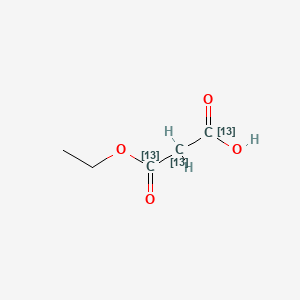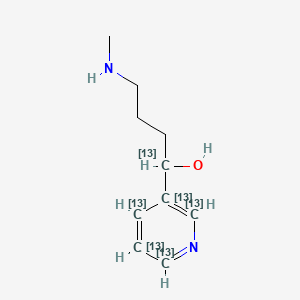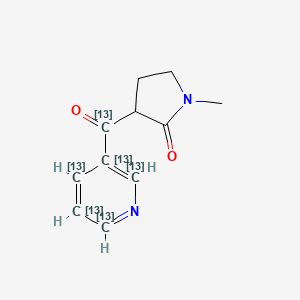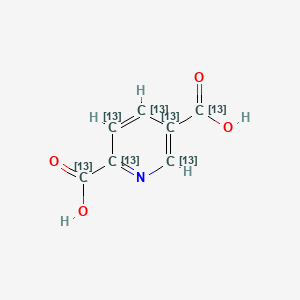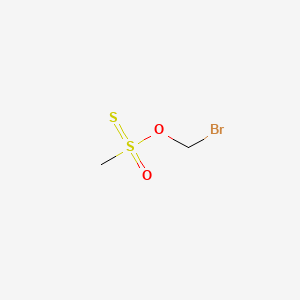
Bromometil Metanotiosuifonato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromomethyl Methanethiosulfonate is a chemical compound used in proteomics research . It is supplied by various chemical suppliers .
Synthesis Analysis
The synthesis of bromomethyl compounds has been discussed in various studies . For instance, the synthesis of structurally various bromomethyl cyclopropane via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et 3 N has been reported .Molecular Structure Analysis
The molecular structure of similar compounds, such as methyl methanethiosulfonate, has been determined in the gas phase from electron-diffraction data supplemented by ab initio (HF, MP2) and density functional theory (DFT) calculations using 6-31G(d), 6-311++G(d,p), and 6-311G(3df,3pd) basis sets .Chemical Reactions Analysis
A method for the bromomethylation of thiols, using paraformaldehyde and HBr/AcOH, has been developed . This method minimizes the generation of highly toxic byproducts.Aplicaciones Científicas De Investigación
Química Medicinal
El Bromometil Metanotiosuifonato se usa en la síntesis de varios derivados de tiofeno, una clase de compuestos heterocíclicos . Estos derivados han mostrado una amplia gama de propiedades terapéuticas con diversas aplicaciones en la química medicinal . Son efectivos en funciones biológicas y fisiológicas como antiinflamatorio, antipsicótico, antiarrítmico, ansiolítico, antifúngico, antioxidante, modulador del receptor de estrógenos, antimitótico, antimicrobiano, inhibidor de quinasas y anticancerígeno .
Actividad Antitrombolítica
El this compound se usa en la síntesis de derivados de 2-(bromometil)-5-aril-tiofenos a través de reacciones de acoplamiento cruzado de Suzuki . Estos compuestos sintetizados han sido seleccionados por su actividad antitrombolítica .
Estudio de la Función Proteica
El this compound, similar al Metil Metanotiosuifonato (MMTS), es un compuesto pequeño que bloquea reversiblemente las cisteínas y otros grupos sulfhidrilo . Esto permite el estudio de la activación enzimática y otras funciones proteicas . Convierte los grupos sulfhidrilo en las cadenas laterales de cisteína en -S-S-CH3 .
Vías Bioquímicas
El this compound se usa para estudiar vías bioquímicas que involucran enzimas dependientes de tiol . Reacciona con sulfhidrilos reducidos (-SH) lo que resulta en su modificación a ditiometano (-S-S-CH3)
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
S-methyl methanethiosulfonate, a sulfur-containing volatile organic compound produced by plants and bacterial species, has recently been described to be an efficient anti-oomycete agent with promising perspectives for the control of the devastating potato late blight disease caused by Phytophthora infestans . This suggests potential future directions for the use of similar compounds like Bromomethyl Methanethiosulfonate.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Bromomethyl Methanethiosulfonate involves the reaction of methanethiosulfonate with bromomethyl chloride.", "Starting Materials": [ "Methanethiosulfonate", "Bromomethyl chloride", "Anhydrous potassium carbonate", "Anhydrous dichloromethane", "Anhydrous ether" ], "Reaction": [ "Add anhydrous potassium carbonate to anhydrous dichloromethane and stir to form a suspension.", "Add methanethiosulfonate to the suspension and stir for 30 minutes.", "Add bromomethyl chloride dropwise to the reaction mixture while stirring vigorously.", "Stir the reaction mixture for 24 hours at room temperature.", "Extract the organic layer with anhydrous ether and wash with water.", "Dry the organic layer over anhydrous sodium sulfate.", "Filter the solution and evaporate the solvent under reduced pressure to obtain crude Bromomethyl Methanethiosulfonate.", "Purify the crude product by column chromatography using a suitable solvent system." ] } | |
Número CAS |
887353-78-8 |
Fórmula molecular |
C2H5BrO2S2 |
Peso molecular |
205.1 g/mol |
Nombre IUPAC |
bromo(methylsulfonylsulfanyl)methane |
InChI |
InChI=1S/C2H5BrO2S2/c1-7(4,5)6-2-3/h2H2,1H3 |
Clave InChI |
FRGZCWVWEDJYGY-UHFFFAOYSA-N |
SMILES |
CS(=O)(=S)OCBr |
SMILES canónico |
CS(=O)(=O)SCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


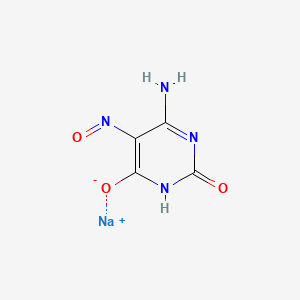

![N-[2-(Trimethylammonium)ethyl]maleimide Chloride](/img/structure/B561837.png)
![N-[(R)-(+)-1-Phenylethyl]imidazole-1-carboxamide](/img/structure/B561838.png)
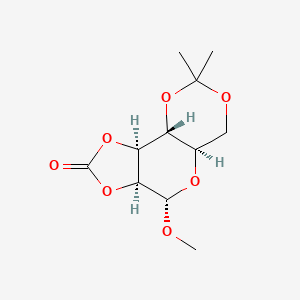
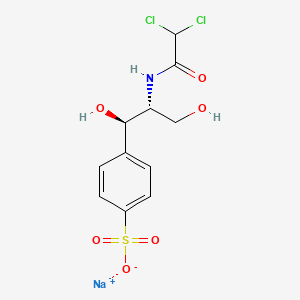
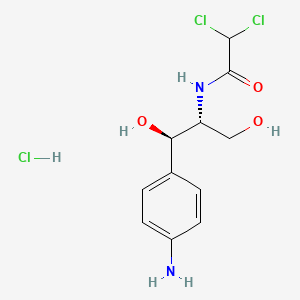

![2-[(1-Benzylpiperidin-4-yl)methyl]-5,6-dimethoxyindene-1,3-dione](/img/structure/B561848.png)
